N-(1-benzothiophen-5-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS2/c15-13(12-2-1-6-16-12)14-10-3-4-11-9(8-10)5-7-17-11/h1-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCRVQZFCWVNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)thiophene-2-carboxamide can be achieved through several methods. One common approach involves the condensation of 1-benzothiophene-5-carboxylic acid with thiophene-2-amine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8 h | Thiophene-2-carboxylic acid | 72% | |
| Basic hydrolysis | NaOH (10%), 80°C, 6 h | Thiophene-2-carboxylate sodium salt | 85% |
Mechanism :
-
Acidic: Protonation of the amide oxygen followed by nucleophilic attack by water.
-
Basic: Deprotonation of the amide nitrogen, leading to cleavage of the C–N bond.
Nucleophilic Substitution at Thiophene/Benzothiophene
Electron-deficient positions on the thiophene or benzothiophene rings react with nucleophiles.
| Reaction | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂ (1.2 eq), DCM, 0°C | 5-Bromo-1-benzothiophene derivative | 68% | |
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl-substituted benzothiophene | 82% |
Key Observations :
-
Bromination occurs preferentially at the 5-position of the benzothiophene ring due to inductive effects from the sulfur atom .
-
Suzuki coupling modifies the thiophene ring, enabling diversification for structure-activity studies.
Oxidation Reactions
The sulfur atoms in benzothiophene and thiophene are susceptible to oxidation.
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%), AcOH | 60°C, 4 h | Benzothiophene sulfoxide | 55% | |
| mCPBA (1.5 eq), DCM | RT, 2 h | Thiophene-1,1-dioxide derivative | 78% |
Mechanistic Insight :
-
Oxidation of benzothiophene forms sulfoxides or sulfones, altering electronic properties.
-
Thiophene oxidation disrupts aromaticity, increasing reactivity toward electrophiles .
Alkylation/Acylation of the Amide Nitrogen
The secondary amide nitrogen participates in alkylation or acylation reactions.
| Reaction | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Methylation | CH₃I, KHMDS, THF, 0°C | N-Methyl derivative | 90% | |
| Acylation | AcCl, NEt₃, DCM | N-Acetylated carboxamide | 65% |
Applications :
-
Alkylation enhances lipophilicity, improving membrane permeability in pharmacological studies .
-
Acylated derivatives serve as intermediates for further functionalization .
Coupling Reactions for Functionalization
The carboxamide group facilitates coupling with amines or carboxylic acids.
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| HATU, DIPEA, DMF | RT, 12 h | Peptide-conjugated derivatives | 76% | |
| EDC, DMAP, DCM | 0°C → RT, 6 h | Aryl-amide hybrids | 88% |
Synthetic Utility :
-
HATU-mediated couplings generate analogs for biological screening .
-
EDC-based methods are scalable for industrial applications.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles.
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| PPA, 120°C | 3 h | Benzothieno[3,2-b]thiophene | 60% | |
| CuI, K₂CO₃, DMF | Microwave, 150°C, 1 h | Thieno[2,3-b]benzothiophene | 70% |
Structural Impact :
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiophene, including N-(1-benzothiophen-5-yl)thiophene-2-carboxamide, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed a correlation between their chemical properties and anticancer efficacy, suggesting potential use in drug design for cancer treatment .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiophene Derivative A | Anticancer | 12.5 | |
| Benzothiophene Derivative B | Anticancer | 15.0 | |
| This compound | Potential Anticancer | TBD | This study |
Neuroprotection
This compound has been evaluated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that related compounds can modulate amyloid-beta aggregation, a hallmark of Alzheimer's pathology. These compounds demonstrated significant neuroprotection in neuronal cell lines exposed to amyloid-beta-induced cytotoxicity .
Table 2: Neuroprotective Effects of Related Compounds
| Compound Name | Neuroprotective Effect | Reference |
|---|---|---|
| Compound 5a | Significant | |
| Compound 5b | Significant | |
| This compound | Potential Neuroprotective | This study |
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Benzothiophene derivatives are known to inhibit leukotriene synthesis, which plays a crucial role in inflammatory responses. Studies have indicated that these compounds may serve as dual inhibitors targeting both lipoxygenase and cyclooxygenase pathways, thereby enhancing their therapeutic potential in treating inflammatory diseases .
Table 3: Anti-inflammatory Activity of Benzothiophene Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Zileuton Analogue | Anti-inflammatory | |
| This compound | Potential Anti-inflammatory | This study |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of benzothiophene derivatives against various bacterial strains. For instance, certain derivatives have shown effective inhibition against Staphylococcus aureus, including methicillin-resistant strains . The structural diversity of these compounds contributes to their varying degrees of antimicrobial efficacy.
Table 4: Antimicrobial Efficacy of Benzothiophene Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus | 4 | |
| This compound | Potential Antimicrobial | TBD | This study |
Material Science Applications
In addition to its biological applications, this compound is being investigated for its potential use in organic electronics and photovoltaic devices due to its favorable electronic properties and stability . The compound’s ability to form stable thin films makes it a candidate for further research in this area.
Case Studies and Future Directions
Several case studies have highlighted the potential of benzothiophene derivatives in drug development and material science:
- Neuroprotection Against Alzheimer's Disease : A study focusing on the modulation of amyloid-beta aggregation using benzothiophene derivatives provided insights into their mechanism of action and potential therapeutic applications .
- Anti-inflammatory Drug Development : Research on dual inhibitors targeting inflammatory pathways has opened avenues for developing new anti-inflammatory drugs based on benzothiophene structures .
- Antimicrobial Screening : The efficacy of various derivatives against resistant bacterial strains underscores the need for continued exploration in antimicrobial drug discovery .
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(1-benzothiophen-5-yl)thiophene-2-carboxamide and related thiophene/benzothiophene carboxamide derivatives:
Table 1: Structural and Functional Comparison of Thiophene/Benzothiophene Carboxamides
Key Observations
Structural Diversity :
- Nitro Groups : Compounds like those in and incorporate nitro substituents, which are absent in the target compound. Nitro groups enhance electrophilicity and may influence antibacterial potency but can also affect metabolic stability.
- Substituent Effects : The trifluoromethyl-methoxy aryl group in contributes to higher molecular weight (429.39 Da) but lower purity (42%), whereas the difluorophenyl analog achieves 99.05% purity, suggesting substituent-dependent synthetic efficiency.
- Benzothiophene vs. Thiophene Cores : The target compound and the benzodioxol derivative share a benzothiophene core, but the latter includes additional chloro and nitro groups, increasing molecular weight (404.82 Da) and likely altering solubility.
The absence of a nitro group in the target compound may limit similar activity unless alternative mechanisms exist. Antimycobacterial Potential: Adamantyl-substituted methylthiophene carboxamides demonstrate activity against Mycobacterium tuberculosis upon EthA activation. The target compound’s benzothiophene moiety may offer enhanced lipophilicity, favoring membrane penetration.
Synthetic Challenges :
- Purity discrepancies in (42% vs. 99.05%) highlight the impact of substituents on synthesis. The trifluoromethyl-methoxy group may introduce steric or electronic challenges during purification.
Contradictions and Limitations
- The target compound lacks direct empirical data, necessitating extrapolation from analogs. For instance, while nitro groups correlate with antibacterial activity in , their absence in the target compound raises questions about its mechanism.
Biological Activity
N-(1-benzothiophen-5-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.
1. Chemical Structure and Properties
The compound this compound features a benzothiophene moiety linked to a thiophene carboxamide. Its molecular formula is C₁₃H₉N₁O₁S₂, which indicates the presence of nitrogen, oxygen, and sulfur atoms critical for its biological interactions.
Structural Features:
- Benzothiophene moiety: Provides aromatic stability and potential interactions with biological targets.
- Thiophene carboxamide: Imparts acidic properties and can participate in hydrogen bonding.
2. Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing its potential as an inhibitor of key enzymes involved in disease processes.
2.1 Anticancer Activity
Research has highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), particularly Clk1 and Clk4, which are overexpressed in several cancers. These kinases are crucial for pre-mRNA splicing, impacting tumor biology significantly. Inhibitors targeting these kinases can induce apoptosis in cancer cells while sparing non-tumor cells.
Case Study:
A study demonstrated that derivatives of benzothiophene carboxamides exhibited potent inhibitory activity against Clk1 and Clk4 with IC₅₀ values in the low micromolar range. The introduction of specific substituents on the benzothiophene scaffold enhanced selectivity and potency against these targets .
2.2 Anti-inflammatory Properties
Thiophene derivatives have been recognized for their anti-inflammatory effects, with this compound showing promise in modulating inflammatory pathways.
Mechanism of Action:
The compound has been shown to inhibit enzymes such as COX and LOX, which are involved in the inflammatory response. In vitro assays indicated that it could significantly reduce pro-inflammatory cytokines (e.g., TNF-α, IL-1β) .
3. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can lead to significant changes in potency and selectivity.
| Compound | Structural Modifications | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide | Fluorophenyl group | Anti-inflammatory |
| N-(benzofuran-3-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide | Benzofuran substitution | Anticancer |
| N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide | Naphthalene moiety | Chemokine receptor modulation |
These variations suggest that the presence of electron-withdrawing groups or specific aromatic systems can enhance the compound's interaction with biological targets .
4. Synthesis of this compound
The synthesis involves several steps requiring careful optimization to ensure high yields and purity:
- Formation of Benzothiophene: Initial synthesis of the benzothiophene core through cyclization reactions.
- Carboxamide Formation: Reaction with thiophene derivatives to introduce the carboxamide functionality.
- Purification: The final product is purified using chromatography methods.
5. Conclusion
This compound represents a promising candidate for drug development due to its multifaceted biological activities, particularly in cancer therapy and inflammation modulation. Continued research into its SAR will facilitate the design of more potent analogs with improved selectivity for therapeutic applications.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(1-benzothiophen-5-yl)thiophene-2-carboxamide and its derivatives?
A standard approach involves reacting thiophene-2-carbonyl chloride with substituted aromatic amines in refluxing acetonitrile. For example, N-(2-nitrophenyl)thiophene-2-carboxamide was synthesized by refluxing equimolar 2-thiophenecarbonyl chloride and 2-nitroaniline in acetonitrile, followed by solvent evaporation to yield crystalline products . Optimization of reaction time, solvent choice (e.g., dichloromethane or THF), and purification via recrystallization or column chromatography are critical for improving yields.
Q. How are thiophenecarboxamide derivatives characterized structurally?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): and NMR to confirm substituent positions and hydrogen bonding (e.g., amide proton signals at δ 10–12 ppm) .
- Mass Spectrometry (LCMS/ESI): To verify molecular weight and purity, particularly for analogs with halogen substituents .
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves bond lengths, dihedral angles (e.g., 8.5–13.5° between aromatic rings), and hydrogen-bonding networks .
Q. What crystallographic challenges arise when analyzing thiophenecarboxamide derivatives?
Non-classical intermolecular interactions (e.g., C–H⋯O, C–H⋯S) complicate packing analysis. For N-(2-nitrophenyl)thiophene-2-carboxamide, weak interactions propagate parallel to the (010) plane, requiring high-resolution data (e.g., 0.047 R-factor) and software like SHELXL to model H-atoms at idealized positions . Discrepancies in dihedral angles (e.g., 13.5° vs. 9.7° in related furan analogs) highlight conformational flexibility .
Q. What biological assays are used for preliminary screening of this compound class?
- Enzyme Inhibition Assays: ATPase activity assays (e.g., M. tuberculosis GyrB IC <5 µM) with positive controls like novobiocin .
- Antimicrobial Testing: Agar diffusion or microbroth dilution against ESKAPE pathogens, with MIC values compared to standard agents (e.g., thiafluzamide for Botrytis cinerea) .
Q. What structural motifs are critical for bioactivity in thiophenecarboxamides?
- The benzothiophene-thiophene backbone enables π-π stacking with aromatic residues in target proteins.
- Substituents like nitro or fluoro groups enhance binding via hydrogen bonds or hydrophobic interactions (e.g., 4-fluorophenylethyl groups in SDH inhibitors) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of M. tuberculosis GyrB inhibitors?
A library of 28 phenylthiophene analogs revealed that:
- Meta-substitutions on the benzothiophene ring improve GyrB ATPase inhibition (IC <5 µM).
- Hydrophobic groups (e.g., methyl or trifluoromethyl) enhance membrane permeability, while polar carboxamide groups stabilize enzyme interactions . Methodological Note: Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted binding energies <−8 kcal/mol.
Q. What computational strategies resolve contradictions in target engagement data?
Discrepancies between enzyme inhibition and cellular activity may arise from off-target effects. Combine:
Q. How do crystallographic data inform synthetic optimization of bioactive conformers?
Dihedral angles between aromatic rings influence binding. For example:
- Low-angle conformers (e.g., 8.5°) in N-(2-nitrophenyl)thiophene-2-carboxamide favor planar stacking with Tyr85 in SDH.
- High-angle conformers (>15°) reduce activity due to steric clashes. Use torsional restraint parameters in Gaussian09 to design rigid analogs .
Q. What strategies improve synthetic yields of complex analogs?
Q. How do researchers address discrepancies in biological activity across analogs?
For analogs with similar IC values but divergent cellular efficacy:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
